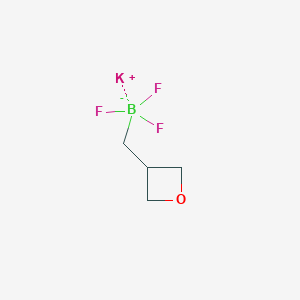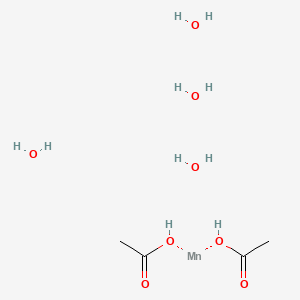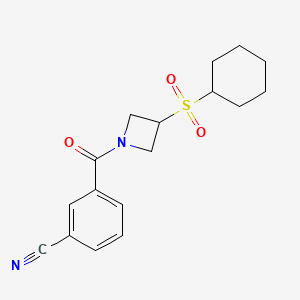![molecular formula C10H14N4O4S2 B2609532 5-(2-{[2-(2,5-Dioxoimidazolidin-4-yl)ethyl]disulfanyl}ethyl)imidazolidine-2,4-dione CAS No. 459818-66-7](/img/structure/B2609532.png)
5-(2-{[2-(2,5-Dioxoimidazolidin-4-yl)ethyl]disulfanyl}ethyl)imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-{[2-(2,5-Dioxoimidazolidin-4-yl)ethyl]disulfanyl}ethyl)imidazolidine-2,4-dione is a complex organic compound with the molecular formula C10H14N4O4S2 It is characterized by the presence of two imidazolidine-2,4-dione rings connected via a disulfide bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-{[2-(2,5-Dioxoimidazolidin-4-yl)ethyl]disulfanyl}ethyl)imidazolidine-2,4-dione typically involves the following steps:
Formation of Imidazolidine-2,4-dione Rings: The initial step involves the synthesis of imidazolidine-2,4-dione rings through the reaction of glycine with urea under acidic conditions.
Introduction of Disulfide Bridge: The next step is the formation of the disulfide bridge. This is achieved by reacting the imidazolidine-2,4-dione rings with a disulfide-containing reagent such as cystamine under oxidative conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
5-(2-{[2-(2,5-Dioxoimidazolidin-4-yl)ethyl]disulfanyl}ethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to form thiols.
Substitution: The imidazolidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted imidazolidine derivatives.
科学研究应用
5-(2-{[2-(2,5-Dioxoimidazolidin-4-yl)ethyl]disulfanyl}ethyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in redox biology due to the presence of the disulfide bridge.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 5-(2-{[2-(2,5-Dioxoimidazolidin-4-yl)ethyl]disulfanyl}ethyl)imidazolidine-2,4-dione involves its ability to undergo redox reactions. The disulfide bridge can be reduced to form thiols, which can then participate in various biochemical pathways. This redox activity is crucial for its potential therapeutic effects, including modulation of oxidative stress and inflammation.
相似化合物的比较
Similar Compounds
Imidazolidine-2,4-dione: The parent compound without the disulfide bridge.
Cystamine: Contains a disulfide bridge but lacks the imidazolidine rings.
Dithiothreitol (DTT): A reducing agent with a similar disulfide bridge.
Uniqueness
5-(2-{[2-(2,5-Dioxoimidazolidin-4-yl)ethyl]disulfanyl}ethyl)imidazolidine-2,4-dione is unique due to the combination of the imidazolidine-2,4-dione rings and the disulfide bridge. This structure imparts distinct redox properties and potential biological activities not found in the similar compounds listed above.
属性
IUPAC Name |
5-[2-[2-(2,5-dioxoimidazolidin-4-yl)ethyldisulfanyl]ethyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4S2/c15-7-5(11-9(17)13-7)1-3-19-20-4-2-6-8(16)14-10(18)12-6/h5-6H,1-4H2,(H2,11,13,15,17)(H2,12,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFWQLYGMPDZIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCC1C(=O)NC(=O)N1)C2C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-(4-ethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
![methyl 2-[1-(2-chloropyridin-4-yl)-N-phenylformamido]butanoate](/img/structure/B2609451.png)
![2-methyl-2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2609453.png)
![7-hydroxy-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2609455.png)



![[(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile](/img/structure/B2609460.png)
![2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2609464.png)
![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2609465.png)
![1-(benzo[d]isoxazol-3-yl)-N-cyclopropylmethanesulfonamide](/img/structure/B2609469.png)

